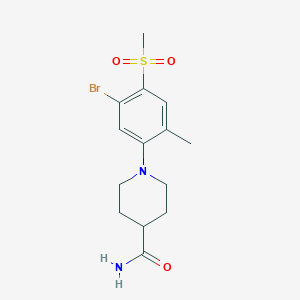

![molecular formula C13H17NO4S B1328736 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid CAS No. 951624-99-0](/img/structure/B1328736.png)

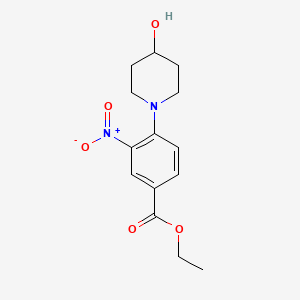

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid is a compound that can be associated with a class of piperidine derivatives known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss various piperidine derivatives and their synthesis, molecular structure, and biological activities, which can provide insights into the properties and potential synthesis routes for the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from basic piperidine or its esters. For instance, paper describes the synthesis of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which involves starting from ethyl piperidine-4-carboxylate, followed by a series of reactions including sulfonylation and hydrazide formation. Similarly, paper outlines the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates from piperidine-4-carboxylic acids. These methods could potentially be adapted for the synthesis of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid by incorporating the appropriate methylsulfonyl phenyl moiety at the relevant step.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using spectroscopic techniques such as NMR and mass spectrometry, as mentioned in papers and . The absolute configuration of piperidine derivatives can be determined using X-ray diffraction, as demonstrated in paper for different piperidinecarboxylic acid hydrobromides. These techniques would be applicable for determining the molecular structure of 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including sulfonation, alkylation, and coupling with other moieties. Paper discusses the synthesis of O-substituted derivatives of a sulfonamide bearing a piperidine nucleus, which involves substitution reactions at the oxygen atom. This suggests that the methylsulfonyl group in 1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid could potentially be introduced through a similar sulfonation reaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and biological activity, are influenced by their molecular structure. For example, paper discusses the anticonvulsant activity of certain piperidinecarboxylic acids, indicating that the introduction of specific functional groups can impart significant biological properties. Paper highlights the importance of the sulfonamide group in conferring selectivity and potency to beta(3) adrenergic receptor agonists. These findings suggest that the methylsulfonyl group in the compound of interest could also affect its biological activity and receptor selectivity.

科学的研究の応用

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(4-methylsulfonylphenyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-19(17,18)12-4-2-11(3-5-12)14-8-6-10(7-9-14)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVMEHYPELUSJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Methylsulfonyl)phenyl]piperidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1328653.png)

![1-[2-(Methylsulfonyl)phenyl]piperidin-4-ol](/img/structure/B1328656.png)

![8-(4-Fluoro-2-nitrophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1328658.png)

![2-[4-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1328659.png)

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B1328662.png)

![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)